molecular formula C23H20ClF3N2O3S B5128370 N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5128370
M. Wt: 496.9 g/mol
InChI Key: YSZKLSYWKHVILI-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a phenylsulfonyl group, and a glycinamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dimethylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The trifluoromethyl group enhances its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the phenylsulfonyl group contributes to its solubility and reactivity .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N2O3S/c1-15-8-11-21(16(2)12-15)29(33(31,32)18-6-4-3-5-7-18)14-22(30)28-17-9-10-20(24)19(13-17)23(25,26)27/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZKLSYWKHVILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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